![molecular formula C17H11N3O2S B2952695 N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941957-46-6](/img/structure/B2952695.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

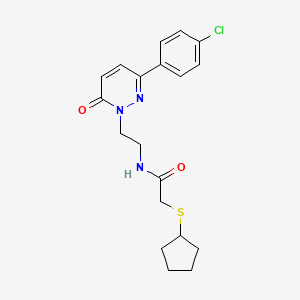

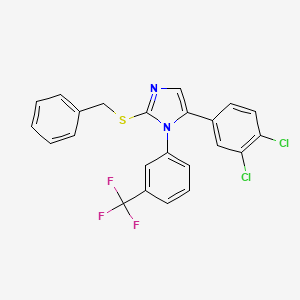

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide, also known as BTZ043, is a compound that has recently gained attention in the scientific community due to its potential as a new tuberculosis drug.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Antioxidant Applications

Benzofused thiazole derivatives, including those related to the chemical structure , have shown promising anti-inflammatory and antioxidant activities. These compounds have been synthesized and evaluated for their potential to act as therapeutic agents, with some derivatives showing distinct anti-inflammatory activity comparable to standard references. The antioxidant activity of these compounds has been demonstrated against multiple reactive species, highlighting their therapeutic potential in managing conditions related to oxidative stress and inflammation (Raut et al., 2020).

Anticancer Potential

The benzothiazole nucleus is considered a key moiety in several biologically active compounds, with a broad spectrum of activities including anticancer effects. Derivatives of benzothiazole have been identified as potential chemotherapeutic agents due to their antimicrobial, analgesic, anti-inflammatory, and notably, antitumor activities. Structural modifications of benzothiazole derivatives have been explored to enhance their anticancer efficacy, making them promising candidates for drug development in oncology (Kamal et al., 2015).

Neurological Disorders Treatment

1,2-Benzisoxazole derivatives, sharing a part of the chemical structure with "N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide," have been utilized in the development of medications for neurological disorders. These compounds form the basis of several clinically approved drugs for treating epilepsy and psychiatric conditions, demonstrating the potential of related structures in CNS therapeutics (Uto, 2015).

Wirkmechanismus

Target of Action

The compound, also known as N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide, has been found to have potent activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption leads to a weakened cell wall, making the bacteria more susceptible to the immune response and other anti-tubercular drugs .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway, which is crucial for the survival and virulence of Mycobacterium tuberculosis . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a compromised cell wall and eventual death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, making the bacteria more susceptible to immune responses and other drugs .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S/c21-16(14-8-9-18-22-14)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-15(13)23-17/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAWHTVMNJZHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)

![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)

![6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2952624.png)

![1-{1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2952626.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/no-structure.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2952628.png)

![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)